Dimethylphenobarbital
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
730-66-5 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-ethyl-1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-4-14(10-8-6-5-7-9-10)11(17)15(2)13(19)16(3)12(14)18/h5-9H,4H2,1-3H3 |
InChI Key |
RPJARFKGODFVHL-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2 |
Other CAS No. |
730-66-5 |
Synonyms |
1,3-dimethylphenobarbital dimethylphenobarbital dimethylphenobarbital, 138 (2-(13)C-1,3-(15))N2-labeled N,N-dimethylphenobarbital |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Studies of Dimethylphenobarbital
Elucidation of Classical Synthetic Routes to Dimethylphenobarbital and its Analogues
The foundational methods for synthesizing the barbiturate (B1230296) core, including that of this compound, are variations of the classical condensation reaction between a disubstituted malonic ester and a urea (B33335) derivative. These routes are well-established in organic chemistry for creating the pyrimidine-2,4,6-trione heterocyclic system.
The primary classical route involves the condensation of α-phenyl-α-ethylmalonic ester with N,N'-dimethylurea in the presence of a strong base, typically sodium ethoxide. The base facilitates the deprotonation of the urea nitrogens, which then act as nucleophiles, attacking the carbonyl carbons of the malonic ester in a cyclizing condensation reaction.
An alternative and often-used approach is the postsynthetic modification of phenobarbital (B1680315). In this method, phenobarbital is first synthesized via the condensation of α-phenyl-α-ethylmalonic ester and urea. lookchem.com Subsequently, the two nitrogen atoms on the barbiturate ring are methylated. This can be achieved using various methylating agents. For instance, the gas-liquid chromatographic analysis of phenobarbital using trimethylanilinium hydroxide (B78521) (TMAH) as a methylating agent results in the formation of N,N-dimethylphenobarbital. researchgate.net Similarly, deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) can be employed to methylate phenobarbital's nitrogen atoms, a technique used in the synthesis of isotopically labeled analogues like Dimethyl Phenobarbital-d6. vulcanchem.com The synthesis of the related analogue, Mephobarbital (1-methyl-5-ethyl-5-phenylbarbituric acid), is accomplished by condensing phenylmalonic ester with monomethylurea, illustrating the modularity of this synthetic strategy. lookchem.com
Table 1: Comparison of Classical Synthetic Routes for this compound
| Route Name | Key Precursors | Reagents/Catalysts | Description |
|---|---|---|---|
| Direct Condensation | α-phenyl-α-ethylmalonic ester; N,N'-dimethylurea | Sodium Ethoxide | A one-step cyclizing condensation reaction to form the dimethylated barbiturate ring directly. |
| Post-Synthetic Methylation | Phenobarbital; Methylating Agent (e.g., Dimethyl Sulfate) | Base | A two-step process involving the initial synthesis of phenobarbital followed by the N-methylation of the pyrimidine (B1678525) ring. researchgate.netvulcanchem.com |
| Analogue Synthesis (e.g., Mephobarbital) | Phenylmalonic ester; Monomethylurea | Sodium Ethoxide | Demonstrates the synthesis of a mono-methylated analogue by using a mono-substituted urea derivative. lookchem.com |
Development of Novel and Green Synthetic Approaches for this compound
In line with the principles of green chemistry, modern synthetic research focuses on developing more sustainable, efficient, and environmentally benign processes. nih.gov While specific studies on green synthesis for this compound are not extensively documented, general green methodologies can be applied to its classical synthesis to reduce environmental impact. mdpi.com These approaches aim to minimize hazardous waste, reduce reaction times, and lower energy consumption. nih.govmdpi.com
Potential green synthetic modifications include:
Microwave-Assisted Synthesis: This technique can significantly accelerate the condensation reaction by utilizing microwave irradiation for efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com
Ultrasound-Mediated Synthesis: Sonication can enhance reaction rates through acoustic cavitation, which creates high-energy intermediates and improves mass transfer, offering an energy-efficient alternative. mdpi.com
Solvent-Free Reactions: Performing the condensation under solvent-free conditions, for example, by using a grinding technique (mechanochemistry), can eliminate the use of hazardous organic solvents, reduce waste, and simplify product purification. mdpi.comresearchgate.net
Use of Greener Catalysts and Solvents: Replacing traditional strong bases and volatile organic solvents with more environmentally friendly alternatives, such as solid-supported catalysts or ionic liquids, could further enhance the sustainability of the synthesis. mdpi.com
Table 2: Potential Green Synthetic Modifications for this compound Synthesis
| Green Technique | Principle | Potential Application to this compound Synthesis | Advantages |
|---|---|---|---|
| Microwave Irradiation | Rapid and uniform heating of reactants. mdpi.com | Acceleration of the condensation between the malonic ester and dimethylurea. | Reduced reaction time, increased yield, energy efficiency. mdpi.com |
| Mechanochemistry (Grinding) | Chemical reaction induced by mechanical force in the absence of solvent. mdpi.com | Solvent-free condensation of precursors. | Eliminates hazardous solvents, high efficiency, simple procedure. researchgate.net |
| Ultrasound Irradiation | Acoustic cavitation enhances chemical reactivity. mdpi.com | Facilitation of the cyclization step at lower temperatures. | Energy conservation, enhanced reaction rates. mdpi.com |
Investigation of Key Precursor Chemistry and Intermediate Compound Reactivity
The synthesis of this compound is fundamentally dependent on the reactivity of its key precursors and intermediates. fiveable.me The primary precursors are a C5-disubstituted malonic ester and a substituted urea.
α-Phenyl-α-ethylmalonic Ester: This is a crucial intermediate, providing the ethyl and phenyl groups at the C5 position of the final barbiturate ring. Its synthesis often starts from simpler materials like benzyl (B1604629) cyanide, which can be converted to phenylacetic acid ethyl ether. lookchem.com Subsequent acylation and alkylation steps introduce the second ester group and the ethyl group, respectively, to form the required α-phenyl-α-ethylmalonic ester. lookchem.com The reactivity of this compound is centered on the two ester carbonyl groups, which are susceptible to nucleophilic attack.
N,N'-Dimethylurea: This precursor provides the nitrogen and carbonyl framework for the heterocyclic ring. The nitrogen atoms, after deprotonation by a strong base like sodium ethoxide, become potent nucleophiles that drive the cyclization reaction.
The reaction mechanism proceeds via a nucleophilic acyl substitution pathway. The deprotonated urea attacks one of the ester carbonyls, leading to the elimination of an ethoxide ion and the formation of an amide bond. An intramolecular reaction follows, where the second nitrogen atom of the urea derivative attacks the remaining ester carbonyl, closing the six-membered ring and eliminating a second molecule of ethanol (B145695) to yield the final this compound product. The stability and reactivity of these intermediates are critical for optimizing the synthetic route and maximizing yield. fiveable.me
Table 3: Key Precursors and Intermediates in this compound Synthesis
| Compound/Intermediate | Role in Synthesis | Key Reactivity |
|---|---|---|
| Benzyl Cyanide | Starting material for the malonic ester precursor. lookchem.com | Undergoes ethanolysis and further reactions to build the malonic ester framework. lookchem.com |
| α-Phenyl-α-ethylmalonic Ester | Key intermediate providing the C5 substituents. lookchem.com | Ester carbonyls are electrophilic and susceptible to attack by nucleophilic urea. |
| N,N'-Dimethylurea | Precursor providing the N-C-N backbone of the ring. | Nitrogen atoms act as nucleophiles after deprotonation. |
| Ureide Intermediate | Acyclic intermediate formed after the first condensation step. | Undergoes intramolecular cyclization to form the final heterocyclic ring. |
Stereoselective Synthesis and Chiral Resolution Techniques for this compound Derivatives
The C5 atom of phenobarbital and its N-methylated derivatives is a stereocenter, meaning these compounds exist as a pair of enantiomers. The stereoselective synthesis or separation of these enantiomers is of significant interest as different stereoisomers can exhibit distinct biological activities. numberanalytics.com
Strategies for obtaining enantiomerically pure compounds generally fall into three categories: chiral pool synthesis, the use of chiral auxiliaries, and chiral resolution of a racemic mixture. ethz.chub.edu
Chiral Resolution: This is a common method for separating enantiomers from a racemic mixture produced by classical synthesis. numberanalytics.com Techniques include:
Crystallization: Formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in solubility. numberanalytics.com
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of this compound. numberanalytics.com
Stereoselective Synthesis: This approach aims to create a specific enantiomer directly. A notable advanced method involves the manipulation of N,N-dimethylphenobarbital itself. Research has shown that N,N-dimethylphenobarbital can be chemoselectively monoreduced using samarium(II) iodide (SmI₂)–H₂O to form an α-hydroxy-N-acylcarbamide. acs.org This intermediate can then generate an N-acyliminium ion, which can be captured by nucleophiles in a stereoselective manner. acs.org This method allows for the synthesis of C6-substituted 5,6-dihydrouracil derivatives with high diastereoselectivity (dr up to >95:5), demonstrating a sophisticated strategy for the stereocontrolled elaboration of the barbiturate scaffold. acs.org
Table 4: Stereoselective and Chiral Resolution Techniques
| Technique | Principle | Applicability to this compound Derivatives |
|---|---|---|
| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a chiral stationary phase allows for their separation. numberanalytics.com | Direct separation of (R)- and (S)-dimethylphenobarbital from a racemic mixture. |
| Diastereomeric Crystallization | Reaction with a chiral resolving agent to form separable diastereomeric salts. numberanalytics.com | A classical resolution method applicable to the racemic mixture. |
| Asymmetric Synthesis via N-Acyliminium Ions | Stereoselective nucleophilic addition to a planar N-acyliminium ion generated from the barbiturate ring. acs.org | Advanced synthesis of stereodefined uracil (B121893) analogues directly from N,N-dimethylphenobarbital. acs.org |
Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis Research
Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions, offering a powerful tool in modern organic synthesis. eco-vector.comnih.gov The application of these techniques to the synthesis of complex molecules like pharmaceuticals is a rapidly growing field. eco-vector.commdpi.com
While specific research detailing a complete biocatalytic synthesis of this compound is limited, the potential for such approaches is significant. Enzymes could be employed in several key steps:
Enzymatic Resolution: Lipases or other hydrolases could be used for the kinetic resolution of a racemic intermediate or the final this compound product. In a kinetic resolution, one enantiomer reacts faster with the enzyme, allowing for the separation of the unreacted enantiomer from the product. encyclopedia.pub
Stereoselective Precursor Synthesis: Enzymes could be used to create chiral precursors. For example, a ketoreductase could perform an asymmetric reduction of a prochiral ketone to produce a chiral alcohol, which could then be incorporated into the synthesis. encyclopedia.pub
Biocatalytic Cascades: A multi-enzyme cascade could potentially be designed for the de novo synthesis of the barbiturate core from simpler starting materials, mimicking biosynthetic pathways. worktribe.com
Although not a synthetic application, it is noteworthy that this compound is known to interact with enzymes in vivo. Its metabolism, involving sequential N-demethylation, is primarily mediated by hepatic cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19. vulcanchem.com This established interaction with enzymes underscores the potential for harnessing biocatalysts for synthetic or derivatization purposes in a controlled laboratory setting. The development of such chemoenzymatic routes represents a promising future direction for the efficient and sustainable production of chiral barbiturates. researchgate.net
Molecular Pharmacodynamics and Receptor Interactions Pre Clinical and Mechanistic
Detailed Analysis of GABA_A Receptor Subtype Modulation by Dimethylphenobarbital
GABA_A receptors are heteropentameric ligand-gated ion channels assembled from a diverse family of 19 subunits (e.g., α, β, γ, δ). nih.gov The specific subunit composition of a GABA_A receptor determines its physiological and pharmacological properties, including its sensitivity to modulators like barbiturates. wikipedia.orgnih.gov The majority of GABA_A receptors consist of two α, two β, and one γ subunit. nih.gov
While direct research on this compound's specific subtype affinity is limited, extensive studies on related barbiturates, such as pentobarbital (B6593769), provide a strong model for its likely behavior. Barbiturates are understood to exert their effects through interactions with both α and β subunits of the GABA_A receptor. nih.gov The type of subunit present significantly influences the efficacy and affinity of the barbiturate (B1230296).
Electrophysiological studies on human GABA_A receptors expressed in Xenopus oocytes have demonstrated that the subunit composition is a critical determinant of the response to barbiturates. nih.gov For instance, the ability of pentobarbital to directly activate the GABA_A receptor (i.e., in the absence of GABA) and the magnitude of this activation are highly dependent on the type of α subunit present. nih.gov Receptors containing the α6 subunit show a significantly higher affinity and efficacy for direct activation by pentobarbital compared to those with other α subunits. nih.gov The type of β subunit also influences the action of pentobarbital, though to a lesser extent than the α subunit. nih.gov This subunit-dependent modulation suggests that the specific profile of this compound is dictated by its differential interaction with the array of GABA_A receptor subtypes distributed throughout the central nervous system.
Table 1: Influence of GABA_A Receptor Subunit Composition on Pentobarbital Activity
Data illustrates the principle of subunit-dependent modulation by barbiturates, using pentobarbital as a representative compound. Affinity is represented by the concentration required for a specific effect, while efficacy relates to the maximum effect achievable. Data sourced from studies on human GABA_A receptors expressed in Xenopus oocytes. nih.gov
| Receptor Subunit Combination | Action | Key Finding |
|---|---|---|
| α1β2γ2s vs. α6β2γ2s | Potentiation of GABA | Potentiation is significantly greater on α6-containing receptors (536% of GABA EC20) compared to α1-containing receptors (236%). nih.gov |
| α2β2γ2s vs. α5β2γ2s | Direct Activation (Efficacy) | Maximum direct activation is higher for α2-containing receptors (82% of max GABA response) than for α5-containing receptors (45%). nih.gov |
| α2β2γ2s vs. α6β2γ2s | Direct Activation (Affinity) | Affinity for direct activation is highest on α6-containing receptors (58 µM) compared to α2-containing receptors (139 µM). nih.gov |
Allosteric Binding Site Characterization and Ligand-Receptor Kinetics
This compound functions as a positive allosteric modulator, meaning it binds to a site on the GABA_A receptor that is distinct from the orthosteric binding site for GABA itself. wikipedia.orgmdpi.com This allosteric binding enhances the receptor's response to GABA without directly activating it at therapeutic concentrations. The binding site for barbiturates is located within the transmembrane domain (TMD) of the GABA_A receptor, differing from the benzodiazepine (B76468) binding site which is found at the extracellular interface between α and γ subunits. wikipedia.orgmdpi.comnih.gov Evidence suggests that the barbiturate binding pocket involves the β subunits. wikipedia.org
The interaction between a ligand like this compound and its receptor is governed by ligand-receptor binding kinetics, which includes the association rate constant (k_on) and the dissociation rate constant (k_off). nih.govwikipedia.org
Association Rate (k_on): Describes the rate at which the ligand binds to the receptor. nih.gov
Dissociation Rate (k_off): Describes the rate at which the ligand-receptor complex breaks apart. nih.govnih.gov
Residence Time (RT): The reciprocal of the dissociation rate (1/k_off), this parameter indicates how long a ligand remains bound to its receptor and is often a key predictor of in vivo efficacy. nih.govnih.gov
While these principles are fundamental, specific kinetic constants (k_on, k_off) for the binding of this compound to various GABA_A receptor subtypes are not detailed in available literature. Such data would require specialized kinetic binding experiments. universiteitleiden.nl
Table 2: Key Parameters in Ligand-Receptor Kinetics
This table outlines the fundamental kinetic parameters that characterize the interaction between a ligand and its receptor. nih.govwikipedia.orgnih.gov
| Parameter | Symbol | Description |
|---|---|---|
| Association Rate Constant | k_on | The rate constant for the formation of the ligand-receptor complex. |
| Dissociation Rate Constant | k_off | The rate constant for the dissociation of the ligand from the receptor. |
| Equilibrium Dissociation Constant | K_d | The ratio of k_off to k_on (k_off/k_on), indicating the affinity of the ligand for the receptor. A lower K_d signifies higher affinity. |
| Residence Time | RT | The reciprocal of the dissociation rate constant (1/k_off), representing the average duration the ligand is bound to the receptor. |
Electrophysiological Studies of Ion Channel Modulation in In Vitro Systems and Animal Models
Electrophysiological techniques are crucial for elucidating the functional consequences of this compound's interaction with GABA_A receptors. nih.gov These methods, including two-electrode voltage-clamp and patch-clamp recordings in in vitro systems like transfected cell lines, Xenopus oocytes, or cultured neurons, allow for direct measurement of ion flow through the receptor's channel. nih.govstemcell.com
Studies using in vitro neuronal cultures show that maturation in media that better supports physiological function results in detectable spontaneous excitatory and inhibitory synaptic events, providing a platform to test modulators. stemcell.com The application of a barbiturate in such a system would be expected to prolong the duration of inhibitory (GABA-mediated) postsynaptic currents.
Table 3: Electrophysiological Effects of Barbiturate Modulation on GABA_A Receptors
This table summarizes the characteristic changes in GABA_A receptor ion channel function induced by barbiturates as measured by electrophysiological methods. wikipedia.orgnih.govnih.gov
| Parameter | Effect of Barbiturate | Electrophysiological Consequence |
|---|---|---|
| Channel Open Duration | Increase | Prolongs the inhibitory postsynaptic current (IPSC). |
| Channel Open Frequency | No significant change | Distinct from the mechanism of benzodiazepines. |
| Chloride (Cl⁻) Conductance | Increase (overall influx) | Enhanced hyperpolarization of the postsynaptic membrane. |
| Direct Channel Gating | Occurs at high concentrations | GABA-mimetic effect, leading to profound CNS depression. |
Intracellular Signaling Cascades and Molecular Target Identification Beyond GABA_A Receptors
While the principal molecular target of this compound is the GABA_A receptor, its downstream effects and potential interactions with other targets are areas of ongoing investigation. The modulation of ion channels can initiate intracellular signaling cascades. japsonline.com For example, changes in ion flux and membrane potential can influence voltage-dependent enzymes and second messenger systems. neupsykey.comwikipedia.org
Second messengers are intracellular molecules like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP₃), and diacylglycerol (DAG) that relay signals from receptors on the cell surface to target molecules inside the cell. nih.govcutm.ac.in While the link between the fast ionotropic action of GABA_A receptors and these cascades is less direct than for metabotropic receptors, sustained changes in neuronal inhibition can influence cellular states and gene expression over longer timescales. neupsykey.com
Comparative Pharmacodynamics of this compound with Related Barbiturate Analogues
The pharmacodynamic profile of this compound is best understood by comparing it to its parent compound, phenobarbital (B1680315), and other analogues like mephobarbital (which is N-methylated at one nitrogen). The structure-activity relationships (SAR) for barbiturates are well-established. firsthope.co.innih.gov The key structural feature of this compound is the presence of methyl groups on both nitrogen atoms (N1 and N3) of the barbituric acid ring.
In general, substitutions at the C5 position of the barbiturate ring are essential for hypnotic and anticonvulsant activity. cutm.ac.in N-alkylation, as seen in this compound, significantly alters the compound's physicochemical properties, which in turn affects its pharmacodynamic profile. Methylation of one of the imide hydrogens, as in mephobarbital, is known to increase the onset and reduce the duration of action compared to phenobarbital. cutm.ac.in
N-substituted phenobarbital derivatives have been noted to possess strong anticonvulsant properties, sometimes with a more favorable profile of reduced hypnotic efficacy compared to phenobarbital. ethernet.edu.et This suggests a potential separation of anticonvulsant and sedative effects. The compound eterobarbital, which has N,N'-dimethoxymethyl groups, acts as a prodrug that is metabolized to phenobarbital, indicating that modifications at the nitrogen positions can drastically alter the molecule's disposition and mechanism of delivering the active species. nih.gov this compound, not being a prodrug in the same way, exerts its effects directly, with its N-dimethylation influencing its receptor interaction and metabolic stability compared to phenobarbital.
Table 4: Comparative Structural and Pharmacodynamic Features of this compound and Analogues
This table compares the structural features of this compound with its key analogues, phenobarbital and mephobarbital, and the general pharmacodynamic consequences of these differences based on structure-activity relationship principles. firsthope.co.incutm.ac.in
| Compound | Structure at N1 | Structure at N3 | Key Pharmacodynamic Difference from Phenobarbital |
|---|---|---|---|
| Phenobarbital | -H | -H | Baseline reference compound; long-acting sedative and anticonvulsant. wikipedia.org |
| Mephobarbital | -CH₃ | -H | Increased lipid solubility; faster onset and shorter duration of action. cutm.ac.in Partially metabolized to phenobarbital. |
| This compound | -CH₃ | -CH₃ | N,N'-disubstitution further alters lipophilicity and resistance to metabolism; may possess strong anticonvulsant activity with potentially altered sedative profile. ethernet.edu.et |
Metabolism and Biotransformation Pathways Non Human and in Vitro Investigations
Identification and Characterization of Enzymatic Pathways Involved in Dimethylphenobarbital Biotransformation
The metabolism of this compound proceeds through well-defined enzymatic reactions, categorized into Phase I functionalization and Phase II conjugation pathways. These processes convert the lipophilic parent compound into more water-soluble derivatives that can be more readily eliminated from the body.
The primary route for Phase I metabolism of this compound is N-demethylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. vulcanchem.comnih.govdynamed.com In vivo studies have identified that this biotransformation is primarily mediated by hepatic CYP enzymes. vulcanchem.com Specifically, research points to CYP2C9 and CYP2C19 as the key isoforms responsible for the sequential N-demethylation of this compound. vulcanchem.com This process involves the cleavage of methyl groups from the nitrogen atoms of the barbiturate (B1230296) ring structure, leading to the formation of its major metabolite, phenobarbital (B1680315). vulcanchem.com The reaction is dependent on cofactors such as NADPH and molecular oxygen. scribd.com One study also highlighted a nuclear NADPH-dependent cytochrome P450-mediated N-demethylation reaction, indicating that metabolic processes may occur within the cell nucleus in addition to the endoplasmic reticulum where most CYP activity is located. iaea.org
Following Phase I reactions, this compound's metabolites can undergo Phase II conjugation to further increase their polarity and facilitate excretion. Glucuronidation is a major Phase II pathway for many drugs and their metabolites. scribd.comresearchgate.net This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a suitable functional group on the substrate, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov
While direct studies on the glucuronidation of this compound itself are limited, the metabolic fate of its close analogs and primary metabolite provides strong inferential evidence. For instance, the principal metabolite of Mephobarbital, p-hydroxyphenobarbital, is known to be excreted as glucuronide and sulfate (B86663) conjugates. lookchem.comchemicalbook.com Given that this compound is metabolized to phenobarbital, it is highly probable that subsequent hydroxylation of the phenobarbital metabolite would be followed by conjugation reactions such as glucuronidation.
Isolation and Structural Elucidation of this compound Metabolites from Biological Systems (Non-human)
The primary metabolic pathway for this compound is sequential N-demethylation, yielding phenobarbital as the major metabolite. vulcanchem.com Studies on structurally similar compounds provide further insight into the expected metabolic products. For example, an investigation into the in vivo metabolism of N,N'-dimethoxymethyl phenobarbital (DMMP) in rats identified several key metabolites in plasma, liver, and brain tissue. nih.gov
After intraperitoneal administration of DMMP to rats, the following metabolites were isolated and identified:
N-monomethoxymethyl phenobarbital (MMP): This was the most abundant metabolite shortly after administration, accounting for 78% of plasma radioactivity at 10 minutes. nih.gov
Phenobarbital (PB): The concentration of this metabolite increased over time, becoming the predominant compound at 4 hours, representing 93% of total radioactivity in both plasma and brain. nih.gov
Apparent Mephobarbital: Detected at lower concentrations. nih.gov
This metabolic cascade from a doubly substituted analog to phenobarbital supports the understanding that this compound is primarily a prodrug that is converted to the pharmacologically active phenobarbital. nih.gov
| Parent Compound Analogue | Metabolite | Biological System | Key Finding |
|---|---|---|---|
| N,N'-dimethoxymethyl phenobarbital (DMMP) | N-monomethoxymethyl phenobarbital (MMP) | Rat | Major metabolite at 10-30 minutes post-administration. nih.gov |
| N,N'-dimethoxymethyl phenobarbital (DMMP) | Phenobarbital (PB) | Rat | Became the predominant metabolite at 4 hours. nih.gov |
| N,N'-dimethylphenobarbital | Phenobarbital | Rat Hepatocytes | Identified as the major metabolite. vulcanchem.com |
Species-Specific Metabolic Profiles and Enzymatic Activity Differences in Animal Models
The rate and pathway of drug metabolism can vary significantly between different animal species, which is a critical consideration in preclinical research. nih.govfrontiersin.org These differences often arise from variations in the expression levels and catalytic activities of metabolic enzymes like cytochrome P450 isoforms. nih.gov
For this compound, in vitro studies using rat hepatocytes have provided specific data on its metabolic profile in that species. vulcanchem.com The metabolism of the compound was compared to its deuterated form (Dimethyl Phenobarbital-d6), showing a slightly longer half-life for the deuterated version due to the kinetic isotope effect. vulcanchem.com While comprehensive comparative profiles across multiple species (e.g., mouse, dog, monkey) for this compound are not detailed in the available literature, the data from rat models serves as an important benchmark. The general principles of species differences suggest that extrapolation of metabolic data from any single animal model to others must be done with caution. nih.gov
| Compound | Animal Model / System | Parameter | Value | Primary CYP Isoforms |
|---|---|---|---|---|
| This compound | Rat Hepatocytes | Half-life (t½) | 4.2 ± 0.3 hours | CYP2C9, CYP2C19 vulcanchem.com |
| Dimethyl Phenobarbital-d6 | Rat Hepatocytes | Half-life (t½) | 4.8 ± 0.4 hours | CYP2C9, CYP2C19 vulcanchem.com |
In Vitro Metabolic Stability and Degradation Kinetics Studies in Hepatic and Other Biological Matrices
In vitro metabolic stability assays are fundamental tools in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com These assays typically use liver subcellular fractions, such as microsomes, or intact cells like hepatocytes, to measure how quickly a compound is metabolized. nuvisan.comevotec.comif-pan.krakow.pl The results are often expressed as the in vitro half-life (t½), the time it takes for 50% of the parent compound to be eliminated, and the intrinsic clearance (CLint), which reflects the inherent metabolic capacity of the liver. if-pan.krakow.plkaly-cell.com
For this compound, metabolic stability has been assessed in vitro using rat hepatocytes. The study determined a half-life of 4.2 ± 0.3 hours, indicating a moderate rate of metabolism in this system. vulcanchem.com Such studies are crucial for predicting in vivo pharmacokinetic parameters like hepatic clearance and bioavailability. if-pan.krakow.pl
| Compound | In Vitro System | Parameter | Result |
|---|---|---|---|
| This compound | Rat Hepatocytes | Half-life (t½) | 4.2 ± 0.3 hours vulcanchem.com |
Induction and Inhibition of Metabolic Enzymes by this compound in Experimental Systems
Drug candidates can alter their own metabolism or that of other drugs by inducing or inhibiting metabolic enzymes. evotec.com Enzyme induction is a process where a drug increases the expression of enzymes, leading to accelerated metabolism. kaly-cell.com
There is no direct evidence that this compound itself is an enzyme inducer; however, its primary metabolite, phenobarbital, is a classic and potent inducer of hepatic enzymes. chemicalbook.comlookchem.com Phenobarbital is known to upregulate the synthesis of multiple CYP isoforms, particularly from the CYP2B, CYP2C, and CYP3A subfamilies, as well as Phase II enzymes. mdpi.comnih.gov In vitro experiments have demonstrated that pretreating rat hepatocytes with phenobarbital accelerates the N-demethylation of this compound, confirming that its metabolism is subject to this induction effect. vulcanchem.com Given that this compound is converted to phenobarbital, it is highly likely that its administration would lead to the induction of these same enzyme systems. chemicalbook.com No specific information regarding enzyme inhibition by this compound was identified in the reviewed sources.
| Inducing Agent (Metabolite of this compound) | Enzyme Family/Subfamily Induced | Experimental System | Effect |
|---|---|---|---|
| Phenobarbital | CYP2B | Bovine Liver, Rat Liver mdpi.comnih.gov | Increased protein expression and enzyme activity. |
| Phenobarbital | CYP2C | Bovine Liver mdpi.com | Increased protein expression and enzyme activity. |
| Phenobarbital | CYP3A | Bovine Liver mdpi.com | Increased protein expression and enzyme activity. |
| Phenobarbital | CYP450 (general) | Rat Hepatocytes vulcanchem.com | Accelerated N-demethylation of this compound. |
Pharmacokinetics and Distribution Studies Non Human and Theoretical Modeling
Absorption Kinetics and Bioavailability Assessment in Pre-clinical Animal Models
The initial step in a drug's pharmacokinetic profile is absorption, the process by which it enters systemic circulation. merckvetmanual.com Preclinical studies in animal models, such as rodents, are commonly employed to determine the rate and extent of absorption. researchgate.net These studies typically involve administering the compound through different routes, most commonly oral and intravenous, to assess its bioavailability—the fraction of an administered dose that reaches the systemic circulation unchanged. admescope.com
For a compound to be orally bioavailable, it must be absorbed from the gastrointestinal tract. altex.org Factors influencing this process include the compound's solubility and permeability. merckvetmanual.com Animal models like rats are considered to have similar absorption profiles to humans, making them valuable for these initial assessments. researchgate.net The data gathered from these studies, such as the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax), are crucial for understanding the absorption kinetics. admescope.com
Table 1: Illustrative Bioavailability Data from Preclinical Animal Models for Various Compounds
| Compound | Animal Model | Oral Bioavailability (%) |
| HGR4113 | Rat | 53.3 ± 19.5 |
| HGR4113 | Rat | 56.9 ± 14.0 |
| HGR4113 | Rat | 67.8 ± 16.7 |
| CLBQ14 | Rat | 39.4 |
| Demethyleneberberine | Rat | 2.44 - 5.92 |
| Demethyleneberberine | Mouse | 4.47 |
| Astilbin | Rat | 2.01 |
This table presents example data from various studies to illustrate how bioavailability is reported and is not specific to Dimethylphenobarbital.
Distribution Profiles Across Various Tissues and Biological Compartments in Experimental Animals
Following absorption, a drug is distributed throughout the body via the bloodstream. merckvetmanual.com The extent and pattern of distribution to various tissues and organs are key determinants of a drug's efficacy and potential toxicity. merckvetmanual.com Preclinical tissue distribution studies, often conducted in rats, involve analyzing the concentration of the compound in different organs at various time points after administration. mdpi.com
The distribution of a compound is influenced by several factors, including its physicochemical properties, blood flow to the tissues, and its ability to cross biological membranes. merckvetmanual.comgenoskin.com For instance, a study on phenobarbital (B1680315) in rats showed that it distributed rapidly to highly perfused organs like the liver and kidneys, and more slowly to the brain. nih.gov Similarly, a study on another compound, CLBQ14, in rats revealed that it was well-distributed to major organs, with the highest concentrations found in the kidneys and liver. dovepress.com
The volume of distribution (Vd) is a key pharmacokinetic parameter that provides an indication of the extent of a drug's distribution in the body. frontiersin.org A large Vd suggests that the drug is extensively distributed into tissues. frontiersin.org
Table 2: Example of Tissue Distribution Data for a Compound (CLBQ14) in Rats
| Tissue | Concentration (ng/g) at 2 hrs post IV dose |
| Kidneys | 405.9 ± 77.11 |
| Liver | > Plasma Concentration |
| Lungs | Lower than Liver |
| Thymus | Lower than Lungs |
| Pancreas | Lower than Thymus |
| Spleen | Lower than Pancreas |
| Heart | 15.6 ± 4.20 |
This table, based on a study of CLBQ14, illustrates the type of data obtained from tissue distribution studies and is not specific to this compound. dovepress.com
Excretion Routes and Elimination Kinetics of this compound and its Metabolites in Animal Models
The body eliminates drugs and their metabolites through various routes, primarily via the kidneys into urine and the liver into bile and subsequently feces. merckvetmanual.combritannica.com The rate and pathways of excretion are critical for determining a drug's half-life and dosing frequency. msdvetmanual.com Animal models are essential for identifying the major routes of elimination and characterizing the kinetics of this process. merckvetmanual.com
Metabolism, primarily occurring in the liver, often transforms drugs into more water-soluble compounds, facilitating their excretion. merckvetmanual.com These metabolic reactions are categorized into Phase I (e.g., oxidation, reduction) and Phase II (e.g., conjugation). merckvetmanual.com Studies in animal models can identify the metabolites formed and their excretion patterns. merckvetmanual.com For example, studies can be designed to collect urine, feces, and bile to quantify the amount of the parent drug and its metabolites eliminated over time. mdpi.com
The clearance (CL) of a drug is a measure of the volume of plasma from which the drug is completely removed per unit of time and is a key parameter of elimination. msdvetmanual.com The elimination half-life (t1/2) is the time required for the plasma concentration of a drug to decrease by half. msdvetmanual.com
Plasma Protein Binding Characteristics and Their Influence on Pharmacokinetic Parameters
Once in the bloodstream, many drugs bind to plasma proteins, such as albumin. wuxiapptec.com It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues, undergo metabolism, and be excreted. wuxiapptec.comsygnaturediscovery.com Therefore, the extent of plasma protein binding (PPB) can significantly influence a drug's pharmacokinetic profile. wuxiapptec.combioanalysis-zone.com
High plasma protein binding can lead to a lower volume of distribution, reduced clearance, and a longer half-life. wuxiapptec.com Preclinical studies to determine the percentage of a drug bound to plasma proteins are a standard part of drug development. wuxiapptec.comnih.gov Techniques like equilibrium dialysis and ultrafiltration are commonly used for these assessments. wuxiapptec.com For instance, a compound known as CLBQ14 was found to be highly bound to plasma proteins (>91%) in rats. dovepress.com
Table 3: General Impact of Plasma Protein Binding on Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Effect of High Plasma Protein Binding |
| Unbound Drug Concentration | Decreased |
| Volume of Distribution | Generally Decreased |
| Clearance | Generally Decreased |
| Elimination Half-life | Generally Prolonged |
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation for this compound
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational technique used to predict the ADME of a chemical in different species, including humans. wikipedia.org These models are built on a foundation of the physiological and anatomical structure of the body, incorporating parameters such as organ volumes, blood flow rates, and tissue-blood partition coefficients. wikipedia.orgplos.org
PBPK models can integrate in vitro data (like metabolic rates and plasma protein binding) and physicochemical properties of the drug to simulate its pharmacokinetic profile. mdpi.comnih.gov This approach allows for the prediction of drug concentrations in various tissues over time and can be used to extrapolate data from animal studies to humans. wikipedia.orgpatsnap.com
For a compound like this compound, a PBPK model could be developed using data from preclinical studies. plos.org Such a model would describe its distribution and elimination kinetics in different organs and could be used to simulate various scenarios, ultimately aiding in the design of further studies. nih.gov The development of PBPK models has become an integral part of modern drug development and regulatory submissions. nih.govnih.gov
Advanced Analytical Methodologies for Dimethylphenobarbital Research
Development and Validation of Chromatographic Techniques for Dimethylphenobarbital Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For this compound, techniques combining chromatography with mass spectrometry are particularly powerful, providing both separation and identification capabilities. The validation of these methods is critical and typically assesses parameters such as linearity, sensitivity, precision, and accuracy to ensure the data is reliable. unirioja.esresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. semanticscholar.org The compound's methylated structure generally allows for direct analysis without the need for derivatization, which is often required for its parent compound, phenobarbital (B1680315), to improve chromatographic behavior. nih.gov In a typical GC-MS workflow, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated analyte then enters the mass spectrometer, which provides mass spectral data for identification and quantification. jmchemsci.commmu.ac.uk
Research applications of GC-MS for barbiturate (B1230296) analysis often focus on forensic and toxicological screening. agilent.com The electron ionization (EI) mode in MS produces a characteristic fragmentation pattern that serves as a chemical fingerprint, allowing for unambiguous identification by comparing the obtained spectrum with library data. mmu.ac.uk For this compound, key fragments would be expected from the loss of the ethyl and phenyl groups from the pyrimidine (B1678525) ring.
Table 1: Exemplar GC-MS Parameters for Barbiturate Analysis This table is based on general methods for related compounds, as specific research on this compound is limited.
| Parameter | Value/Description |
|---|---|
| GC Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 150°C, ramped to 280°C |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity, making it ideal for detecting trace amounts of this compound in complex biological matrices. lcms.czagilent.com This technique couples the separation power of High-Performance Liquid Chromatography (HPLC) with the analytical capabilities of tandem mass spectrometry. Barbiturates, including this compound, often perform well with electrospray ionization (ESI) in the negative ion mode. agilent.com
The LC-MS/MS method involves introducing a liquid sample into the HPLC for separation, followed by ionization and analysis in the mass spectrometer. Using the Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. This process significantly reduces background noise and enhances sensitivity, allowing for detection at parts-per-trillion (ppt) levels. agilent.comagilent.com The high sensitivity of modern triple quadrupole mass spectrometers can simplify sample preparation, sometimes allowing for direct injection of diluted samples. agilent.com
Table 2: Representative LC-MS/MS MRM Transitions for Barbiturate Analysis This table illustrates the principle using data for a related compound, as specific published transitions for this compound are not readily available.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Phenobarbital | 231.1 | 188.0 |
| Pentobarbital (B6593769) | 225.1 | 182.0 |
High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) detector, is a widely used technique for determining the purity and concentration of pharmaceutical compounds. nih.govscitechnol.com For this compound, a reversed-phase HPLC method is typically employed. researchgate.net In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile or methanol. researchgate.netsigmaaldrich.com
As the sample passes through the column, this compound is separated from impurities. The concentration is determined by measuring its UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentration. researchgate.net Method validation as per regulatory guidelines ensures the method is accurate, precise, linear, and robust for its intended purpose, such as quality control in a research setting. sci-hub.semdpi.com
Table 3: Typical HPLC Method Parameters for Barbiturate Quantification
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Methanol:Phosphate Buffer or Acetonitrile:Water mixture researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV-Vis Diode Array Detector (DAD) at ~215-254 nm researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) mdpi.com |
| Injection Volume | 10-20 µL |
Spectroscopic and Spectrometric Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for quantitative analysis. jchps.comresearchgate.net These methods rely on the interaction of molecules with electromagnetic radiation to provide detailed information about molecular structure, functional groups, and concentration. researchgate.netyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for unambiguous structure elucidation. semanticscholar.org ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would show distinct signals for the N-methyl protons, the ethyl group protons, and the protons of the phenyl ring, with specific chemical shifts and splitting patterns confirming their connectivity.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound would be characterized by the absence of N-H stretching bands (present in phenobarbital) and the presence of strong carbonyl (C=O) absorption bands characteristic of the barbiturate ring.
UV-Visible (UV-Vis) Spectroscopy : This technique is primarily used for quantitative analysis. semanticscholar.org this compound exhibits UV absorbance due to its aromatic ring and carbonyl groups. A solution of the compound will show a characteristic maximum absorption wavelength (λmax), which can be used to determine its concentration based on the Beer-Lambert law. samipubco.comsciforum.net
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of a compound's mass-to-charge ratio, allowing for the determination of its elemental composition. semanticscholar.org This is a definitive method for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.
Immunoassay Development and Validation for Research-Oriented Detection of this compound
Immunoassays are highly sensitive and specific methods that use antibodies to detect target molecules. analyticaltoxicology.com For research purposes, an immunoassay for this compound, such as an Enzyme-Linked Immunosorbent Assay (ELISA), could be developed for rapid screening of a large number of samples. nih.gov
The development process involves several key steps:
Hapten Synthesis : this compound, being a small molecule, is not immunogenic on its own. It must be chemically conjugated to a larger carrier protein to create a hapten-carrier conjugate that can elicit an immune response.
Antibody Production : This conjugate is used to immunize an animal, leading to the production of polyclonal or monoclonal antibodies that can specifically bind to this compound.
Assay Development : A competitive assay format is typically used. In this format, a known amount of labeled this compound competes with the unlabeled this compound in the sample for a limited number of antibody binding sites. analyticaltoxicology.com The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Validation : The assay must be rigorously validated for sensitivity (IC50), specificity (cross-reactivity with related barbiturates), accuracy, and precision. iqvia.comnih.gov It is possible that antibodies developed for phenobarbital may show some cross-reactivity with this compound, which would need to be quantified. nih.gov
Optimized Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is a critical step that precedes instrumental analysis, aimed at isolating this compound from complex matrices, removing interfering substances, and concentrating the analyte to improve detection sensitivity. phmethods.netchromatographyonline.com The choice of strategy depends heavily on the nature of the research matrix (e.g., animal tissues, in vitro cultures, environmental samples). orientjchem.orgnih.gov
Liquid-Liquid Extraction (LLE) : LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous solution and an organic solvent. orientjchem.org For this compound, this would involve adjusting the pH of the aqueous sample to ensure the compound is in its neutral, more organosoluble form, followed by extraction into a nonpolar solvent like ethyl acetate or diethyl ether. researchgate.net
Solid-Phase Extraction (SPE) : SPE is a more modern and often more efficient technique than LLE. phmethods.net The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is then eluted with a small volume of a suitable solvent. For this compound, a reversed-phase (e.g., C18) or mixed-mode sorbent could be used. SPE is highly amenable to automation, increasing sample throughput. chromatographyonline.com
Protein Precipitation (PPT) : For biological samples with high protein content, such as plasma or tissue homogenates, proteins must be removed as they can interfere with analysis. This is commonly achieved by adding a precipitating agent like cold acetonitrile or methanol, followed by centrifugation to pellet the proteins. nih.gov The supernatant containing the analyte can then be further purified or directly analyzed.
Miniaturized and Automated Techniques : Modern research often employs advanced techniques like solid-phase microextraction (SPME) or automated liquid handling systems to reduce solvent consumption, minimize sample volume requirements, and increase the speed and reproducibility of sample preparation. orientjchem.orgsemanticscholar.org
Table 4: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | General purpose extraction from aqueous samples orientjchem.org |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent | High recovery, good clean-up, automatable | Biological fluids, environmental water samples phmethods.net |
| Protein Precipitation (PPT) | Denaturation and removal of proteins | Fast, simple, high-throughput | Plasma, serum, tissue homogenates nih.gov |
Quality Assurance and Method Validation Parameters in this compound Analytical Research
Quality Assurance (QA) and method validation are indispensable components of analytical research involving pharmaceutical compounds such as this compound. The process of method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring the generation of reliable, reproducible, and accurate data. The parameters for validating analytical methods are established by international guidelines, such as those from the International Conference on Harmonisation (ICH). While specific validation data for this compound is not extensively published, the principles can be effectively illustrated using data from its parent compound, phenobarbital, and other related anticonvulsant drugs. These parameters ensure the integrity of analytical results in research, development, and quality control settings.
Key validation parameters include accuracy, precision, specificity, limit of detection, limit of quantitation, linearity, range, and robustness.
Accuracy
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by replicate analysis of samples containing known amounts of the analyte and is typically expressed as percent recovery or the percentage of bias. For instance, studies on the analysis of phenobarbital have demonstrated high levels of accuracy. A high-performance thin-layer chromatography (HPTLC) method showed recovery values between 97.8% and 102.1%. Another method involving electromembrane extraction followed by high-performance liquid chromatography (HPLC) reported relative recoveries in human plasma and urine samples ranging from 70% to 80%. Bias studies across various analytical methods for anticonvulsant drugs, including phenobarbital, have shown biases ranging from -2.7% to 3.1%.
Table 1: Examples of Accuracy in Phenobarbital Analysis
| Analytical Method | Matrix | Accuracy Metric | Value |
|---|---|---|---|
| HPTLC-Densitometry | Pharmaceutical Dosage Forms | Recovery | 97.8% - 102.1% |
| EME-HPLC-UV | Human Plasma and Urine | Relative Recovery | 70% - 80% |
| Various Immunoassays | Not Specified | Bias | -2.7% to 3.1% |
Precision
Precision is the measure of the degree of scatter or agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is considered at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Reproducibility: Assesses the precision between different laboratories.
For bioanalytical methods, the precision at each concentration level should not exceed 15% of the CV, except for the lower limit of quantitation (LLOQ), where it should not exceed 20%. A validated EME-HPLC-UV method for phenobarbital demonstrated excellent repeatability, with RSD values between 0.4% and 6.8%. Broader studies on anticonvulsant drug assays found mean intra-laboratory CVs to be between 6.3% and 7.8%.
Table 2: Precision Data for Phenobarbital and Related Compounds
| Parameter | Compound | Analytical Method | Precision Metric (%RSD or %CV) |
|---|---|---|---|
| Repeatability | Phenobarbital | EME-HPLC-UV | 0.4% - 6.8% |
| Intermediate Precision | Anticonvulsants | Various | 6.3% - 7.8% (Mean Intra-laboratory CV) |
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, specificity is demonstrated by the separation of the analyte from other substances. The resolution factor between the analyte peak and any other peak should be 1.5 or greater to ensure adequate separation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These limits are crucial for the analysis of impurities or low concentrations of analytes. The LOD can be determined based on a signal-to-noise ratio of approximately 3:1, while the LOQ is typically determined at a signal-to-noise ratio of 10:1.
A validated method for phenobarbital in biological fluids established the LOD and LOQ at 7.5 ng/mL and 25 ng/mL, respectively.
Table 3: Detection and Quantitation Limits for Phenobarbital
| Parameter | Definition | Typical Determination Method | Reported Value (Phenobarbital) |
|---|---|---|---|
| LOD | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≈ 3:1 | 7.5 ng/mL |
| LOQ | Lowest concentration that can be reliably quantified with acceptable accuracy and precision. | Signal-to-Noise Ratio ≈ 10:1 | 25 ng/mL |
Linearity and Range
Linearity: An analytical procedure's linearity is its ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration and by using linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1.
Range: The range is the interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For phenobarbital analysis using an EME-HPLC-UV method, linearity was established over the range of 25-1000 ng/mL with a coefficient of determination (R²) greater than 0.9998.
Table 4: Linearity and Range for Phenobarbital Analysis
| Parameter | Value |
|---|---|
| Linear Range | 25 - 1000 ng/mL |
| Coefficient of Determination (R²) | > 0.9998 |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, robustness would be tested by varying parameters such as the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.
System Suitability
System suitability testing is an integral part of many analytical procedures. It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. Parameters such as peak resolution, tailing factor, and the number of theoretical plates are determined to ensure the system is performing adequately before sample analysis begins. For example, a system suitability specification might require the relative standard deviation for replicate injections to be not more than 2.0%.
Mechanistic Toxicology and Cellular Pathophysiology of Dimethylphenobarbital
Investigation of Cellular and Subcellular Mechanisms of Dimethylphenobarbital-Induced Cellular Perturbations
There is a significant lack of published scientific literature investigating the specific cellular and subcellular mechanisms of cellular perturbations induced by this compound. Research has primarily focused on its metabolic pathways, such as N-demethylation by hepatocytes, rather than its direct toxicological effects at the cellular level.
For context, studies on the parent compound, phenobarbital (B1680315), have shown that it can induce liver cell proliferation in rats and mice. nih.gov The mechanisms underlying the cellular effects of barbiturates, in general, involve the enhancement of gamma-aminobutyric acid (GABA)–mediated chloride currents, which leads to synaptic inhibition. mhmedical.commhmedical.com At high concentrations, barbiturates can also cause generalized depression of neuronal activity. mhmedical.commhmedical.com However, the specific cellular perturbations caused by this compound remain uninvestigated.
Studies on Oxidative Stress, Apoptosis, and Necrosis Pathways in In Vitro Models
Currently, there are no available in vitro studies that specifically examine the induction of oxidative stress, apoptosis, or necrosis pathways by this compound.
To provide a broader perspective, research on phenobarbital suggests a potential role for oxidative stress in its cellular effects. One study indicated that phenobarbital-induced inhibition of gap junctional intercellular communication in rat hepatocytes might occur through an oxidative stress mechanism that is preventable by glutathione. mhmedical.com Generally, toxicants can induce the overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, including apoptosis and necrosis. nih.gov The pathways of cell death, whether through the organized process of apoptosis or the uncontrolled cell death of necrosis, are fundamental to toxicology. annualreviews.org However, the specific involvement of these pathways in the cellular response to this compound has not been a subject of scientific investigation.
Genotoxicity and Mutagenicity Assessments in Cell Lines and Experimental Animal Models
There is a lack of specific genotoxicity and mutagenicity assessments for this compound in either cell lines or experimental animal models.
For comparative purposes, the genotoxic potential of its parent compound, phenobarbital, has been evaluated with mixed results. While some studies have reported genotoxic effects, others, particularly those looking at DNA damage or repair, have been negative. medsafe.govt.nzeco-vector.com For instance, phenobarbital is considered a non-genotoxic agent that can induce the repair of O6-methylguanine from hepatic DNA in rats. nih.gov The International Agency for Research on Cancer (IARC) has classified phenobarbital in Group 2B, as possibly carcinogenic to humans, based on sufficient evidence in experimental animals. medsafe.govt.nz Standard methodologies for genotoxicity and mutagenicity testing, such as the Ames test and in vivo micronucleus assays, are well-established for regulatory assessment. mdpi.comwuxiapptec.commhmedical.com However, such data for this compound is not present in the public domain.
Table 1: Genotoxicity Data for Related Compounds
| Compound | Test System | Result | Reference |
| Phenobarbital | In vivo (rat liver) | Non-genotoxic; induced DNA repair | nih.gov |
| Phenobarbital | Various | Mixed results for gene mutations and chromosome aberrations | medsafe.govt.nz |
| This compound | Various | No data available |
Receptor-Mediated Toxicological Pathways and Off-Target Interactions
Specific studies on the receptor-mediated toxicological pathways and off-target interactions of this compound are not available in the current scientific literature.
The primary mechanism of action for barbiturates, including phenobarbital, is through their interaction with the GABA-A receptor, where they enhance GABA-mediated inhibition. nih.govplos.org This is considered an on-target effect. Barbiturates can also inhibit excitatory neurotransmission mediated by acetylcholine (B1216132) and N-methyl-D-aspartate (NMDA). nih.gov Phenobarbital is also a known activator of nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR), which leads to the induction of cytochrome P450 enzymes. medscape.com These receptor-mediated events are central to understanding the broader pharmacological and toxicological profile of barbiturates. The specific receptor binding profile and potential off-target interactions of this compound, however, remain to be elucidated.
Table 2: Known Receptor Interactions of Barbiturates
| Compound/Class | Primary Receptor Target | Other Interacting Receptors | Key Downstream Effect | Reference |
| Barbiturates (general) | GABA-A Receptor | NMDA, AMPA/kainate receptors | Enhanced synaptic inhibition, inhibition of excitatory neurotransmission | nih.govnih.gov |
| Phenobarbital | GABA-A Receptor | CAR, PXR | Induction of cytochrome P450 enzymes | medscape.com |
| This compound | No data available | No data available | No data available |
Mitochondrial Dysfunction and Bioenergetic Alterations Induced by this compound
There is a lack of direct research on mitochondrial dysfunction and bioenergetic alterations specifically induced by this compound.
Table 3: Effects of Barbiturates on Mitochondrial Function
| Compound/Class | Effect on Mitochondria | Mechanism | Reference |
| Barbiturates (e.g., secobarbital, amobarbital) | Mitochondrial depolarization; Potentiation of NMDA-induced mitochondrial depolarization | Inhibition of mitochondrial respiration (electron transport chain) | nih.govresearchgate.netjneurosci.org |
| This compound | No data available | No data available |
Pre Clinical Pharmacological Investigations in Animal Models
Neurophysiological Effects and Electrophysiological Recordings in Rodent Models
Behavioral Neuroscience Paradigms for Investigating CNS Modulations
Specific studies employing behavioral neuroscience paradigms to elucidate the mechanistic insights of Dimethylphenobarbital's effects on locomotor activity, anxiety-like behaviors, or in seizure models are not well-documented. Animal models are standardly used to assess the impact of substances on behavior. mdpi.comconductscience.comfrontiersin.org For instance, locomotor activity tests can reveal stimulant or depressant effects, while paradigms like the elevated plus-maze are used to study anxiety. mdpi.com Seizure models, such as those induced by pentylenetetrazol or maximal electroshock, are crucial for evaluating anticonvulsant properties. conductscience.comnih.gov Although phenobarbital (B1680315) is known for its sedative and anticonvulsant activities, the specific behavioral profile of this compound in these established animal models remains to be characterized.
Receptor Occupancy Studies and Functional Agonism/Antagonism in In Vivo Animal Systems
There is a lack of in vivo receptor occupancy studies specifically for this compound. Such studies are critical for understanding how a compound interacts with its target receptors in a living organism and for establishing a relationship between receptor binding and pharmacological effect. giffordbioscience.comsygnaturediscovery.com Techniques like positron emission tomography (PET) and ex vivo autoradiography are commonly used to determine the degree to which a drug occupies its target, often the GABA-A receptor for barbiturates. sygnaturediscovery.comnih.gov While the pharmacology of barbiturates at the GABA-A receptor is well-established, the specific in vivo binding affinity, receptor occupancy, and functional consequences of this compound at this and other potential targets have not been reported.
One study mentions the in vivo metabolism of this compound in rat hepatocytes, noting its sequential N-demethylation is primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP2C19. vulcanchem.com This provides a glimpse into its metabolic pathway but does not offer information on its direct receptor interactions.
Chronic Administration Effects and Mechanisms of Tolerance Development in Experimental Animals
Investigations into the effects of chronic administration of this compound and the mechanisms underlying tolerance development in experimental animals are absent from the available scientific literature. Chronic exposure to barbiturates like phenobarbital is known to induce tolerance, where higher doses are needed to achieve the same effect. nih.govnih.gov This can be due to both pharmacokinetic tolerance (e.g., increased metabolic enzyme activity) and pharmacodynamic tolerance (e.g., changes in receptor density or sensitivity). nih.gov Studies in rodent models have been instrumental in understanding these processes for other barbiturates. nih.govnih.gov However, without specific studies on this compound, its potential for inducing tolerance and the underlying mechanisms remain unknown.
Developmental Neuropharmacology Studies in Animal Models to Elucidate Early-Life Exposures
There are no specific developmental neuropharmacology studies on this compound in animal models. Research on the effects of early-life exposure to other barbiturates, such as phenobarbital, has indicated the potential for permanent changes in neurological and sexual development in laboratory animals. noahcompendium.co.ukeuropa.eu Developmental neurotoxicity studies are crucial for understanding the potential risks of a substance on the developing brain and behavior. oecd.orgdiva-portal.orgaltex.org The OECD provides standardized guidelines for conducting such studies, which typically involve administering the substance to pregnant animals and assessing the offspring for a range of neurological and behavioral outcomes. oecd.orgoecd.org The absence of such data for this compound represents a significant knowledge gap regarding its safety profile during critical developmental periods.
Computational Chemistry and Structure Activity Relationship Sar Studies of Dimethylphenobarbital
Molecular Docking and Ligand-Protein Interaction Profiling with Target Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Dimethylphenobarbital, the primary target is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. benthamscience.comchronobiologyinmedicine.orgfrontiersin.org Docking studies aim to place the this compound molecule into the binding site of the GABA-A receptor model, which can be derived from crystallographic data or homology modeling. frontiersin.orgnih.gov The process calculates a scoring function, such as the MolDock score, to estimate the binding affinity, with more negative scores indicating potentially stronger binding. nih.govcerradopub.com.br
Once docked, a detailed ligand-protein interaction profile is generated to identify the specific non-covalent interactions that stabilize the complex. These interactions are critical for molecular recognition and binding affinity. nih.govnih.gov Key interactions for barbiturates at the GABA-A receptor often include:
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on both the ligand and the protein. For instance, the carbonyl groups and nitrogen atoms in the barbiturate (B1230296) ring can form hydrogen bonds with amino acid residues like tyrosine and threonine in the receptor's binding pocket. frontiersin.orgjapsonline.com
Hydrophobic Contacts: Interactions between the non-polar parts of the ligand, such as the phenyl and methyl groups of this compound, and hydrophobic residues in the binding site (e.g., leucine, isoleucine, phenylalanine). frontiersin.orgmdpi.com
Water Bridges: Interactions mediated by water molecules that form a hydrogen-bonding network between the ligand and the protein. nih.gov
π-Stacking and π-Cation Interactions: The aromatic phenyl ring of this compound can engage in π-stacking with aromatic residues like tyrosine or π-cation interactions with positively charged residues. nih.gov
Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize these contacts, providing a detailed map of the binding mode. nih.govmdpi.com This information is invaluable for understanding why this compound binds to its target and for designing modifications to enhance this binding.
Table 1: Hypothetical Ligand-Protein Interaction Profile for this compound at a GABA-A Receptor Model
| Interaction Type | Ligand Atom/Group | Receptor Residue (Example) | Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen | β3 TYR 157 | 2.9 |
| Hydrogen Bond | N-H Group | β3 THR 202 | 3.1 |
| Hydrophobic Contact | Phenyl Ring | α1 PHE 99 | 3.8 |
| Hydrophobic Contact | Methyl Group | β3 MET 115 | 4.0 |
| π-Stacking | Phenyl Ring | α1 TYR 209 | 4.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Barbiturate Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com For barbiturate derivatives, QSAR models are developed to predict properties like anticonvulsant activity, binding affinity, or physicochemical properties based on molecular descriptors. tandfonline.comechemcom.com
The process involves several key steps:
Data Set Preparation: A series of barbiturate analogues with known biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set to build the model and a test set to validate its predictive power. researcher.life
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). echemcom.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates the descriptors with the biological activity. echemcom.comresearcher.life
Model Validation: The model's robustness and predictive ability are assessed using statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and external validation with the test set. researcher.lifenih.gov
For barbiturates, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character would increase or decrease activity. nih.gov This provides intuitive guidance for modifying the barbiturate scaffold to improve its desired properties.
Table 2: Example of a 2D-QSAR Model for Predicting Anticonvulsant Activity of Barbiturate Derivatives
| Statistical Parameter | Value | Description |
| N (Training Set) | 35 | Number of compounds used to build the model. |
| N (Test Set) | 10 | Number of compounds used to validate the model. |
| r² (Correlation Coefficient) | 0.91 | Measures the goodness of fit for the training set. |
| q² (Cross-validated r²) | 0.75 | Measures the internal predictive ability of the model. |
| F-statistic | 85.2 | Indicates the statistical significance of the model. |
| Predictive r² (Test Set) | 0.82 | Measures the predictive ability for an external set of compounds. |
| Model Equation Example | log(1/EC₅₀) = 0.45LogP - 0.12TPSA + 0.08*MR + 2.15 | A hypothetical equation relating activity (EC₅₀) to lipophilicity (LogP), polar surface area (TPSA), and molar refractivity (MR). |
In Silico ADME Prediction and Pharmacokinetic Modeling for Novel Analogues
Before synthesizing novel analogues of this compound, it is crucial to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. ri.seeijppr.com Poor pharmacokinetic profiles are a major cause of failure in drug development. In silico tools can rapidly screen virtual compounds, filtering out those with likely ADME liabilities and prioritizing candidates for synthesis. ri.senih.gov
Key ADME parameters predicted computationally include:
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., using Caco-2 cell models). nih.gov
Distribution: Calculation of properties like the volume of distribution (Vd), plasma protein binding (PPB), and crucially for a CNS-acting drug, blood-brain barrier (BBB) penetration. mdpi.comnih.gov
Metabolism: Prediction of metabolic stability and identification of the primary Cytochrome P450 (CYP) enzymes responsible for metabolism (e.g., CYP1A2, CYP3A4). nih.govnih.gov
Excretion: Estimation of clearance rates and half-life. researchgate.net
Table 3: Predicted In Silico ADME Properties for Hypothetical this compound Analogues
Molecular Dynamics Simulations to Understand Conformational Changes and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational flexibility of both the ligand and the receptor and the stability of their interactions. nih.govcecam.org
For the this compound-GABA-A receptor complex, MD simulations can:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time (e.g., hundreds of nanoseconds), one can assess if the ligand remains stably bound in the predicted docking pose. mdpi.com
Analyze Interaction Persistence: MD simulations can track the formation and breaking of specific hydrogen bonds and other non-covalent interactions, revealing which contacts are most critical and persistent for stable binding. mdpi.com
Reveal Conformational Changes: Both the ligand and the receptor are flexible. MD can show how the protein binding pocket adapts to the ligand ("induced fit") and what conformational changes the ligand undergoes upon binding. nih.gov
Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity. mdpi.com
Explore (Un)binding Pathways: Using enhanced sampling methods like accelerated MD (aMD), it is possible to simulate the entire process of a ligand binding to or unbinding from its receptor, providing insights into the kinetics (kₒₙ/kₒff) of the interaction. nih.govcecam.org
These simulations provide a deeper, more realistic understanding of the molecular recognition process than static models alone. nih.govaps.org
Table 4: Summary of Key Metrics from a Hypothetical 200 ns MD Simulation of a this compound-Receptor Complex
| Metric | Average Value | Interpretation |
| Protein Backbone RMSD | 1.8 Å | The protein structure remains stable throughout the simulation. |
| Ligand RMSD (relative to protein) | 1.2 Å | The ligand maintains a stable binding pose within the active site. |
| Key H-Bond Occupancy (β3 TYR 157) | 85% | The hydrogen bond with TYR 157 is highly stable and critical for binding. |
| Radius of Gyration (Rg) | 22.5 Å | The overall compactness of the protein-ligand complex is maintained. |
| MM/GBSA Binding Free Energy | -45.5 kcal/mol | Indicates a strong and favorable binding affinity. |
De Novo Drug Design Principles and Virtual Screening for this compound-Related Scaffolds
Beyond modifying existing structures, computational chemistry enables the design of entirely new molecules. De novo drug design algorithms build novel chemical structures atom-by-atom or fragment-by-fragment within the constraints of the receptor's binding site. nih.govfrontiersin.org
Virtual screening is a related, high-throughput technique used to search large chemical libraries for new compounds that are likely to bind to a target. nih.govconicet.gov.ar This can be done in two main ways:
Structure-Based Virtual Screening (SBVS): Millions of compounds from virtual libraries (e.g., ZINC, DrugBank) are computationally docked into the 3D structure of the target receptor (e.g., GABA-A). nih.govconicet.gov.ar The compounds are then ranked based on their docking scores and interaction patterns to identify potential hits for experimental testing.
Ligand-Based Virtual Screening (LBVS): When a high-quality receptor structure is unavailable, a model (pharmacophore) is built based on the key chemical features of known active ligands like this compound. This pharmacophore is then used as a 3D query to search libraries for molecules that share these features. nih.gov
Table 5: Potential Alternative Scaffolds for GABA-A Receptor Modulation Identified via Virtual Screening
| Scaffold Name | Rationale for Selection | Potential Advantages |
| Pyrazolopyrimidinone | Mimics the hydrogen bonding pattern of the barbiturate core. | Potentially improved metabolic stability. |
| Triazolobenzodiazepine | Known CNS-active scaffold, can be modified to fit the barbiturate binding site. | Established synthetic routes, diverse modification points. cerradopub.com.br |
| Quinazolinone | Aromatic core can participate in π-stacking; carbonyls for H-bonding. | Different physicochemical properties, potentially novel SAR. |
| Hydantoin | Shares some structural similarity with the barbiturate ring system. | Simpler core structure, potential for reduced off-target effects. |
| Sulfonamide Derivatives | Can act as hydrogen bond donors/acceptors. eijppr.com | Offers a completely different chemical space to explore. |
Future Directions and Emerging Research Opportunities
Application of Advanced "Omics" Technologies (e.g., Proteomics, Metabolomics) in Dimethylphenobarbital Research
The application of "omics" technologies offers a powerful, systems-level approach to understanding the molecular impact of this compound. These high-throughput methods can generate vast datasets, providing a holistic view of cellular and organismal responses to the compound.
Proteomics: Quantitative proteomic techniques, such as those using isotopically dimethyl labeling, can be employed to analyze global changes in protein expression and post-translational modifications (PTMs) in response to this compound. nih.gov For instance, a study could compare the phosphoproteome of neuronal cells treated with the compound to identify key kinases and signaling pathways that are modulated. nih.gov This could reveal not only the primary targets but also the downstream signaling cascades affected by the drug.
Metabolomics: Untargeted metabolomics can map the comprehensive metabolic fingerprint of a biological system following exposure to this compound. By analyzing shifts in endogenous metabolites in samples like serum or urine, researchers can identify metabolic pathways that are significantly altered. nih.govnih.gov This approach could uncover unexpected effects on amino acid, lipid, or carbohydrate metabolism, providing clues about the compound's broader physiological impact and potential secondary mechanisms of action. nih.gov
A potential research framework for applying "omics" technologies is outlined below.
| "Omics" Technology | Research Question | Potential Sample Type | Expected Outcome |
| Proteomics | How does this compound alter the protein expression profile in target cells (e.g., neurons)? | Cultured neuronal cells, brain tissue homogenates | Identification of protein targets and signaling pathways directly or indirectly modulated by the compound. |
| Phosphoproteomics | Which protein kinases and signaling pathways are activated or inhibited by this compound? | Cultured neuronal cells | Mapping of phosphorylation-dependent signaling networks and identification of key regulatory nodes. nih.gov |
| Metabolomics | What are the global metabolic shifts in response to this compound administration? | Serum, urine, cerebrospinal fluid | Discovery of altered metabolic pathways (e.g., energy metabolism, neurotransmitter synthesis) and potential biomarkers of drug effect. nih.gov |
Exploration of Unexplored Mechanistic Pathways and Novel Biological Targets
While this compound is known for its anticonvulsant properties, its full mechanistic scope is likely not yet fully understood. ethernet.edu.et Future research should focus on identifying and validating novel biological targets and pathways.
Research has shown that N,N-Dimethylphenobarbital can undergo unique chemical rearrangements to form biologically significant uracil (B121893) derivatives, a process involving N-acyliminium ions. acs.org This highlights an area of unexplored chemistry that could be leveraged for synthetic biology or the development of new therapeutic agents. acs.org The investigation of such unique chemical reactivity could lead to the discovery of previously unknown interactions with biological macromolecules.
Computational tools are becoming increasingly vital in the search for new drug targets. nih.gov Structure-based computational approaches, including molecular modeling and docking simulations, can be used to screen large libraries of biological targets to identify potential novel binding partners for this compound. nih.gov This could expand its known pharmacology beyond its effects on the central nervous system. The goal of such novel therapeutic design is to create agents that can stabilize or prolong the progression of diseases with minimal systemic toxicities. nih.gov
Development and Utilization of Advanced In Vitro and Organ-on-a-Chip Models for Research
Traditional two-dimensional (2D) cell culture models often fail to replicate the complex microenvironment of human organs, a limitation that can be addressed by more advanced in vitro systems. mdpi.com
Advanced In Vitro Models: Studies on the stability and reactions of barbiturates have been conducted in vitro, for example, examining their decomposition in the presence of formaldehyde. oup.com While useful, these models are simplistic. Modern three-dimensional (3D) cell cultures and organoids offer a more physiologically relevant environment to study the effects of compounds like this compound.
Organ-on-a-Chip (OOC) Technology: OOC platforms represent a significant leap forward, using microfluidic devices to create functional mimics of human organs. mdpi.comnih.gov These systems allow for the precise control of the cellular microenvironment, including nutrient flow and mechanical forces. nih.govnih.gov For this compound research, specific OOC models would be highly valuable:
Liver-on-a-Chip: To study the compound's metabolism, including the activity of specific cytochrome P-450 enzymes, and potential hepatotoxicity in a human-relevant context. nih.gov
Brain-on-a-Chip/Blood-Brain Barrier (BBB)-on-a-Chip: To investigate the transport of this compound across the BBB and to model its neurophysiological effects on human neurons in a controlled, multi-cellular system. mdpi.comnih.gov
The use of OOC technology can accelerate research into therapeutic efficacy and drug testing by providing more accurate and reproducible data compared to conventional models. mdpi.comthno.org
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Analysis
Machine learning algorithms can be applied to this compound research in several ways:
Predictive Modeling: ML models, particularly deep neural networks, can be trained on existing chemical and biological data to predict the activity and properties of new derivatives. nih.govnih.gov This can accelerate the identification of lead compounds with improved efficacy or reduced side effects.
Data Analysis: AI can analyze the large datasets generated by "omics" studies to identify subtle correlations and complex biological signatures that may not be apparent through traditional statistical methods. eithealth.eu
Toxicity Prediction: AI algorithms can be developed to predict potential adverse effects and toxicity of this compound and related compounds, improving safety assessments in the early stages of development. nih.gov
| AI/ML Application | Description | Potential Impact on Research |
| Quantitative Structure-Activity Relationship (QSAR) | Using ML to build models that correlate the chemical structure of this compound derivatives with their biological activity. nih.gov | Faster screening and optimization of new compound variants with desired properties. |
| Drug-Target Interaction Prediction | Employing deep learning to predict interactions between the compound and a wide range of biological targets. nih.gov | Identification of novel mechanisms of action and potential off-target effects. |
| "Omics" Data Integration | Applying AI to analyze and integrate data from proteomics, metabolomics, and genomics to build comprehensive models of the drug's effect. eithealth.eu | A deeper, systems-level understanding of the biological response to this compound. |
| Manufacturing Process Optimization | Utilizing AI to monitor and control production processes, ensuring batch-to-batch consistency and quality. nih.gov | Improved reliability and standardization of the compound for research and potential future applications. |
Collaborative Research Initiatives and Data Science Approaches for Comprehensive Understanding
The complexity of modern biomedical research necessitates a shift towards large-scale, interdisciplinary collaboration and the use of sophisticated data science methodologies.
Collaborative Research Initiatives: Tackling the remaining questions about this compound will require the combined expertise of chemists, biologists, pharmacologists, and computational scientists. Collaborative Research Centers, which bring together experts for long-term projects, provide an effective model for this type of integrated research. tum.deuni-tuebingen.deuol.de Such initiatives could establish shared resources, such as compound libraries and biobanks, to facilitate broader scientific inquiry. oicr.on.ca
Data Science Approaches: Data science provides the tools and frameworks to manage, analyze, and interpret the large and diverse datasets generated by modern research. qlik.comdatacamp.com A data science lifecycle for this compound research would involve:
Data Collection and Storage: Aggregating data from various sources (e.g., chemical assays, "omics" studies, literature) into a structured database. datacamp.com
Data Cleaning and Exploration: Preparing the data for analysis and using visualization tools to identify initial trends and patterns. datacamp.commedium.com
Modeling and Analysis: Applying statistical and machine learning models to extract meaningful insights and generate new hypotheses. qlik.com
Communication of Results: Effectively sharing findings with the broader scientific community to drive the field forward. qlik.com
By embracing these collaborative and data-driven approaches, the research community can build a more complete and nuanced understanding of this compound, paving the way for future discoveries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
